molecular formula C27H31N5O2S B449696 N'-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA

N'-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA

Cat. No.: B449696
M. Wt: 489.6g/mol
InChI Key: JDFXXDWWBZVNOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA is a complex organic compound with a unique structure that includes multiple aromatic rings, a pyrrolidinone ring, and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenylamine, 2-methylphenylamine, and 1,3,5-trimethyl-1H-pyrazole. These are reacted with various reagents under controlled conditions to form the desired product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters could be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N’-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N’-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N’-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA
  • 2-Pyrrolidinone, 1-[(2,4-dimethoxyphenyl)methyl]-4-[(methylsulfonyl)oxy]methyl

Uniqueness

N’-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C27H31N5O2S

Molecular Weight

489.6g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-1-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea

InChI

InChI=1S/C27H31N5O2S/c1-16-11-12-22(18(3)13-16)28-27(35)31(15-21-19(4)29-30(6)20(21)5)24-14-25(33)32(26(24)34)23-10-8-7-9-17(23)2/h7-13,24H,14-15H2,1-6H3,(H,28,35)

InChI Key

JDFXXDWWBZVNOY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=S)N(CC2=C(N(N=C2C)C)C)C3CC(=O)N(C3=O)C4=CC=CC=C4C)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)N(CC2=C(N(N=C2C)C)C)C3CC(=O)N(C3=O)C4=CC=CC=C4C)C

Origin of Product

United States

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